physicochemical properties of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
physicochemical properties of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
An In-depth Technical Guide: Physicochemical Properties, Synthesis, and Application of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate
Introduction: A Versatile Scaffold for Modern Drug Discovery
tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate (CAS No. 530144-72-0) is a pivotal chemical intermediate highly valued in the fields of medicinal chemistry and organic synthesis.[1][2] Its structure is deceptively simple, featuring a five-membered pyrazole ring, a common motif in pharmacologically active compounds.[3] This core is strategically derivatized with two key functional groups that impart its synthetic versatility:
-
A tert-butoxycarbonyl (Boc) group on a ring nitrogen, which serves as a robust protecting group, ensuring the stability of the pyrazole core during synthetic manipulations while allowing for facile deprotection under acidic conditions.
-
A bromomethyl (-CH2Br) group at the 4-position, which acts as a potent electrophilic handle. The bromine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack, thereby enabling the straightforward linkage of the pyrazole scaffold to a wide array of molecular frameworks.
The pyrazole heterocycle is widely recognized as a "privileged scaffold" in drug discovery, attributed to its broad range of biological activities and its ability to engage in various interactions with biological targets.[4] Consequently, tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate serves as a critical starting material for constructing complex molecules aimed at treating diseases ranging from cancer to inflammatory and metabolic disorders.[3][4] This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis, an overview of its chemical reactivity, and a discussion of its applications for researchers and drug development professionals.
Physicochemical and Structural Properties
The reliable use of any chemical intermediate begins with a thorough understanding of its physical and chemical characteristics. These properties dictate storage conditions, handling procedures, and appropriate analytical techniques for characterization.
| Property | Value | Source(s) |
| CAS Number | 530144-72-0 | [5][6] |
| Molecular Formula | C₉H₁₃BrN₂O₂ | [1][5][6] |
| Molecular Weight | 261.12 g/mol | [1][6] |
| IUPAC Name | tert-butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate | [6] |
| Synonyms | 4-(Bromomethyl)-1-boc-1H-pyrazole, 4-bromomethyl-pyrazole-1-carboxylic acid tert-butyl ester | [5] |
| Appearance | White to light yellow solid, powder, or crystalline form | [7][8] |
| Purity | Commercially available with purities of ≥95% | [6] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C) for long-term stability. Keep container tightly sealed in a dry, well-ventilated area for short-term use. | [9][10] |
| Exact Mass | 260.016 Da | [5] |
| Topological Polar Surface Area | 44.1 Ų | [11] |
Structural and Spectral Data: Characterization of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate is routinely confirmed using standard analytical techniques. Mass spectrometry data often shows a characteristic fragment corresponding to the loss of the tert-butyl group [M+H-tBu]⁺ at m/z 206.9.[12] Full spectral data, including ¹H NMR, ¹³C NMR, HPLC, and LC-MS, are typically provided by commercial suppliers to validate structure and purity.[9][13]
Synthesis and Purification
The most common and efficient synthesis of this compound involves the bromination of its alcohol precursor, 1-Boc-4-(hydroxymethyl)pyrazole. This transformation is a cornerstone reaction in organic chemistry, and its successful execution relies on careful control of reaction conditions to prevent side-product formation.
Synthetic Pathway Overview
The conversion of the primary alcohol on the pyrazole ring to a bromide is typically achieved using a phosphorus-based brominating agent, such as phosphorus tribromide (PBr₃). The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an S_N2 reaction. The use of a non-protic solvent like dichloromethane (DCM) is crucial to avoid unwanted side reactions.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established procedures.[12] Researchers should always perform a thorough risk assessment before conducting any chemical reaction.
Reagents and Materials:
-
1-Boc-4-(hydroxymethyl)pyrazole
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
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Eluent: Ethyl acetate/Hexanes mixture
Step-by-Step Methodology:
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Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-4-(hydroxymethyl)pyrazole (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This step is critical to control the exothermicity of the reaction upon addition of the brominating agent, minimizing potential side reactions.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly. The PBr₃ is highly reactive and corrosive; proper personal protective equipment (PPE) is mandatory.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃. This neutralizes the excess acidic reagents. Perform this step in a fume hood, as gas evolution (CO₂) may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% ethyl acetate) to isolate the pure tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate.[12]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Chemical Reactivity and Safe Handling
Core Reactivity Profile
The synthetic utility of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate stems from two primary reactive sites:
-
The Bromomethyl Group (Electrophilic Site): The C-Br bond is highly polarized, making the benzylic-like carbon an excellent electrophile. It readily undergoes nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is the cornerstone of its function as a building block, allowing for the covalent attachment of the pyrazole moiety to other molecules.
-
The Boc Group (Protecting Group): The tert-butoxycarbonyl group is stable under neutral and basic conditions but can be cleanly removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) in DCM or HCl in dioxane). This deprotection unmasks the N-H of the pyrazole ring, enabling further functionalization at that position if desired.
Caption: Key reactive pathways of the title compound.
Safety and Handling Protocol
This compound presents several hazards that necessitate strict adherence to safety protocols.[8][14]
-
Hazard Identification:
-
Mandatory Precautions:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8][14]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the work area.[14] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably in a freezer for long-term storage.[9][14]
-
Applications in Medicinal Chemistry and Drug Discovery
tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate is not an end-product therapeutic but rather a high-value building block for creating them. Its utility lies in its ability to introduce the pyrazole scaffold into drug candidates efficiently.
-
Kinase Inhibitors: Many kinase inhibitors feature a pyrazole core that can form critical hydrogen bonds within the ATP-binding site of the enzyme. This compound is used to synthesize derivatives targeting various kinases implicated in cancer, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[3]
-
Receptor Antagonists: The pyrazole structure is also present in molecules designed to antagonize nuclear receptors. For example, it has been used as a scaffold for developing potent antagonists of the Farnesoid X Receptor (FXR), a target for treating cholestasis and metabolic diseases.[4]
-
Anti-inflammatory Agents: The pyrazole moiety is famously the core of celecoxib, a selective COX-2 inhibitor. This building block allows for the exploration of novel non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives also find use in agrochemistry as herbicides and pesticides due to their biological activity.[16]
The value of this reagent is its ability to serve as a reliable anchor point. A drug discovery program can synthesize a diverse library of compounds by reacting this single intermediate with numerous nucleophiles, rapidly exploring the structure-activity relationship (SAR) around the pyrazole core.
Conclusion
tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate is a quintessential example of a modern synthetic building block. Its well-defined physicochemical properties, straightforward synthesis, and predictable dual reactivity make it an indispensable tool for researchers. The combination of a stable, Boc-protected pyrazole core and a highly reactive bromomethyl handle provides a reliable and versatile platform for constructing novel molecules with significant potential in drug discovery and materials science. Proper understanding of its handling, reactivity, and applications empowers scientists to leverage this compound to its fullest potential in advancing chemical and biomedical research.
References
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Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
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ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
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PubChemLite. Tert-butyl 3-bromo-1h-pyrazole-1-carboxylate. [Link]
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India Fine Chemicals. tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate. [Link]
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Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
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Yu, D. D., et al. (2014). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PubMed Central. [Link]
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